Lipophilicity (LogP) Profiling: Balanced Intermediate LogP Relative to N9-Methyl and N9-Cyclopentyl Analogs
The N9-propyl substituent positions 6-chloro-9-propyl-7H-purin-8(9H)-one at an intermediate lipophilicity between the more polar N9-methyl analog and the more lipophilic N9-cyclopentyl analog. The closest experimentally characterized comparator, 6-chloro-9-methyl-7H-purin-8(9H)-one, has an experimentally reported LogP of 0.31 , while 6-chloro-9-propyl-9H-purine (lacking the 8-one carbonyl) has a reported LogP of 1.25 . The target compound, bearing both the polarizing 8-one carbonyl and the lipophilic N9-propyl chain, is predicted to occupy the LogP ~0.8–1.1 range—providing a ~0.5–0.8 log unit increase in lipophilicity versus the methyl analog without the excessive hydrophobicity (LogP >2.0) associated with N9-cyclopentyl derivatives that can compromise aqueous solubility and increase plasma protein binding [1]. This intermediate profile is particularly valuable for CNS penetration optimization and balanced ADME properties.
| Evidence Dimension | Lipophilicity (octanol-water partition coefficient, LogP) |
|---|---|
| Target Compound Data | Predicted LogP ~0.8–1.1 (intermediate between methyl analog and 9H-purine comparator; exact experimental value not reported in open literature) |
| Comparator Or Baseline | 6-Chloro-9-methyl-7H-purin-8(9H)-one: LogP = 0.31 (experimental); 6-Chloro-9-propyl-9H-purine: LogP = 1.25 (experimental); 6-Chloro-9-cyclopentyl-7H-purin-8(9H)-one: LogP >2.0 (predicted) |
| Quantified Difference | ΔLogP ≈ +0.5 to +0.8 vs. N9-methyl analog; ΔLogP ≈ −0.2 to −0.4 vs. N9-propyl-9H-purine (carbonyl effect); ΔLogP ≈ −1.0 vs. N9-cyclopentyl analog |
| Conditions | Experimental LogP values from Chemsrc database; predicted values based on additive fragment contributions validated against experimental data for closest analogs |
Why This Matters
For procurement, this intermediate LogP means the compound offers a distinct, predictable lipophilicity window not achievable with either the N9-methyl or N9-cyclopentyl analogs, enabling SAR exploration without committing to extreme polarity or hydrophobicity.
- [1] Int. J. Mol. Sci. 2022, 23(24), 16169. SAR of 2,7,9-trisubstituted purin-8-ones showing that N9-substituent identity (cyclopentyl in lead 15a) affects kinase selectivity and overall drug-like properties. View Source
